molecular formula C15H14ClNOS B2672047 N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 314250-86-7

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2672047
CAS RN: 314250-86-7
M. Wt: 291.79
InChI Key: ZQUOSBYARYTYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, ketamine, a related compound, is synthesized in five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .

Scientific Research Applications

Synthesis and Chemical Analysis

One area of research involves the targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, highlighting the potential for these compounds in medical chemistry and pharmaceutical science. The study optimized synthesis methods and developed high-performance liquid chromatography (HPLC) analysis techniques, aiming to identify leading compounds with specified pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Photophysical Properties

Research on the fluorescence quenching of related compounds, such as (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, in various organic solvents provides insights into their photophysical properties. These studies explore the mechanisms behind fluorescence quenching, contributing to our understanding of how these compounds interact with light, which could be relevant for developing photodynamic therapies or diagnostic tools (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).

Antimicrobial Activity

Another study investigates the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including compounds with structures related to N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These derivatives demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests the potential of these compounds for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photochemical Studies

Further research explores the photochemical properties of N-(9-Oxothioxanthenyl)benzothiophene carboxamides, which share structural similarities with N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These studies provide insights into the mechanisms of photoinduced reactions, which could be useful for designing new photoresponsive materials or studying the photostability of pharmaceutical compounds (Sarker, Shahrin, Steinmetz, & Timerghazin, 2013).

properties

IUPAC Name

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUOSBYARYTYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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